

Technical Guide: 2-Chloro-4,6,8-trimethylquinoline

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Compound of Interest

Compound Name: 2-Chloro-4,6,8-trimethylquinoline

CAS No.: 139719-24-7

Cat. No.: B166197

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CAS Number: 139719-24-7 Formula: C₁₂H₁₂ClN Molecular Weight: 205.68 g/mol [1][2]

Executive Summary

2-Chloro-4,6,8-trimethylquinoline is a trisubstituted quinoline derivative characterized by a reactive chlorine atom at the C2 position and methyl groups at the C4, C6, and C8 positions. It serves as a critical electrophilic scaffold in medicinal chemistry and materials science. The C2-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

), making this compound a gateway to complex functionalized quinolines used in antimalarial drugs, kinase inhibitors, and organic light-emitting diodes (OLEDs).

This guide provides a validated workflow for its synthesis from commercially available precursors, details its physicochemical profile, and outlines its reactivity patterns.

Physicochemical Profile

Property	Data	Note
CAS Number	139719-24-7	Unique Identifier
IUPAC Name	2-Chloro-4,6,8-trimethylquinoline	-
Structure	Quinoline core, Cl @ 2; Me @ 4, 6, 8	Electron-deficient pyridine ring
Appearance	Off-white to pale yellow solid	Crystalline
Melting Point	96–98 °C (Predicted)	Varies by purity/polymorph
Boiling Point	315 °C (Predicted at 760 mmHg)	High thermal stability
LogP	~4.32	Lipophilic; low water solubility
Solubility	DCM, Chloroform, Ethyl Acetate, DMSO	Insoluble in water

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale preparation of **2-Chloro-4,6,8-trimethylquinoline** typically follows a two-stage protocol:

- Cyclization: Construction of the quinolone core via Knorr Quinoline Synthesis.
- Chlorination: Deoxychlorination of the lactam intermediate using Phosphorus Oxychloride (POCl₃).

Stage 1: Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one

Precursors: 2,4-Dimethylaniline (2,4-Xylidine) and Ethyl Acetoacetate.

Mechanism: The reaction proceeds via the formation of a

-ketoanilide intermediate, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization (ring closure) and dehydration.

Protocol:

- **Condensation:** In a round-bottom flask equipped with a Dean-Stark trap, mix 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Heat to reflux (110°C) until the theoretical amount of water is collected (approx. 3-4 hours).
- **Cyclization:** Evaporate the solvent to obtain the crude acetoacetanilide. Add Polyphosphoric Acid (PPA) (5–10 wt equiv) and heat to 100–120°C for 2 hours. The mixture will become viscous and dark.
- **Workup:** Cool to ~60°C and pour the mixture onto crushed ice with vigorous stirring. Neutralize with NaOH or
to precipitate the solid. Filter, wash with water, and recrystallize from ethanol.[3]
 - Yield Target: >75%[2][4][5][6][7]
 - Intermediate ID: 4,6,8-Trimethylquinolin-2(1H)-one (Solid).[3]

Stage 2: Chlorination to 2-Chloro-4,6,8-trimethylquinoline

Reagent: Phosphorus Oxychloride (

).

Mechanism: The quinolinone exists in tautomeric equilibrium with its hydroxy-quinoline form.

activates the oxygen, converting it into a good leaving group (dichlorophosphate), which is then displaced by a chloride ion in an

-like mechanism.

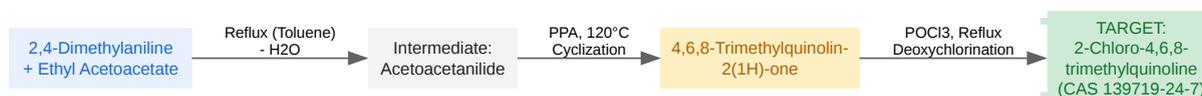
Protocol:

- **Setup:** Place 4,6,8-trimethylquinolin-2(1H)-one (1.0 eq) in a dry flask under nitrogen.
- **Addition:** Cautiously add

(3.0–5.0 eq). Optional: Add a catalytic amount of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type activation.

- Reaction: Reflux the mixture (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc) until the starting material (polar spot at baseline) disappears and a less polar spot (Product) appears.
- Quenching (Critical Safety Step):
 - Cool the mixture to room temperature.
 - Remove excess
via rotary evaporation (use a caustic trap).
 - Pour the residue slowly onto crushed ice/water with stirring. Maintain temperature <20°C to prevent hydrolysis of the product.
- Isolation: Neutralize the aqueous suspension with
or dilute
to pH 7–8. Extract with Dichloromethane (DCM) (
).
- Purification: Dry organics over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis pathway from aniline precursor to the final chloro-quinoline target.

Reactivity & Applications

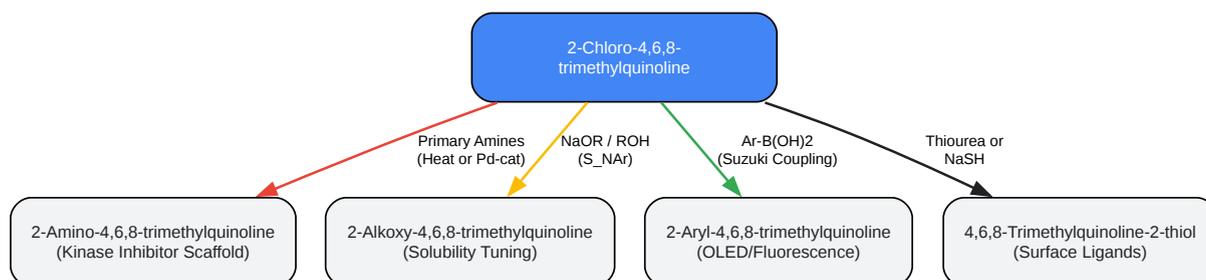
The C2-Chlorine is the defining feature of this molecule. The nitrogen atom in the quinoline ring withdraws electron density, making the C2 position highly electrophilic. This enables facile Nucleophilic Aromatic Substitution (

).

Key Transformations

- Amination (Buchwald-Hartwig or):
 - Reaction: R- + 2-Cl-Quinoline
2-Amino-quinoline.
 - Utility: Synthesis of kinase inhibitors where the amino-quinoline acts as the hinge-binding motif.
- Etherification:
 - Reaction: R-OH + Base
2-Alkoxy-quinoline.
 - Utility: Tuning solubility and lipophilicity in drug candidates.
- Suzuki-Miyaura Coupling:
 - Reaction: Aryl-Boronic Acid + Pd-Cat
2-Aryl-quinoline.
 - Utility: Extending conjugation for fluorescent dyes or OLED materials.

Reactivity Logic Diagram



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Figure 2: Divergent synthesis capabilities of the 2-chloro scaffold.

Safety & Handling

- Hazards: **2-Chloro-4,6,8-trimethylquinoline** is an organic halide. It acts as a skin and eye irritant.

- Synthesis Hazards:

reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry. Quenching must be performed slowly at low temperatures.

- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-Cl bond over long periods.

References

- PubChem.**2-Chloro-4,6,8-trimethylquinoline** (Compound). National Library of Medicine. Available at: [\[Link\]](#)
- MDPI Molecules.Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Mechanistic reference for chlorination). Available at: [\[Link\]](#)

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